4',6-Diamidino-2-phenylindole hydrochloride
Description
Properties
CAS No. |
28718-90-3 |
|---|---|
Molecular Formula |
C16H16ClN5 |
Molecular Weight |
313.78 g/mol |
IUPAC Name |
2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;hydrochloride |
InChI |
InChI=1S/C16H15N5.ClH/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;/h1-8,21H,(H3,17,18)(H3,19,20);1H |
InChI Key |
MMRSMTUNUUXDOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl |
Appearance |
Solid powder |
Other CAS No. |
28718-90-3 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
47165-04-8 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DAPI Dihydrochloride; FxCycle Violet; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: DAPI dihydrochloride is synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form 2-phenylindole. This intermediate is then subjected to amidination to produce 4’,6-diamidino-2-phenylindole, which is subsequently converted to its dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of DAPI dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving recrystallization and purification steps to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: DAPI dihydrochloride primarily undergoes binding reactions with DNA. It binds to the minor groove of double-stranded DNA, specifically targeting adenine-thymine-rich regions .
Common Reagents and Conditions: The binding of DAPI dihydrochloride to DNA is facilitated by the presence of phosphate-buffered saline (PBS) or other suitable buffers. The reaction conditions typically involve incubation at room temperature, protected from light, to prevent photobleaching .
Major Products Formed: The major product formed from the interaction of DAPI dihydrochloride with DNA is a highly fluorescent DAPI-DNA complex, which emits blue fluorescence when excited by ultraviolet light .
Scientific Research Applications
DAPI dihydrochloride has a wide range of applications in scientific research, including:
Fluorescence Microscopy: Used extensively to stain DNA in cells and tissues, allowing for the visualization of nuclear and chromosomal structures.
Flow Cytometry: Employed to measure nuclear DNA content and sort isolated chromosomes.
Cell Viability Assays: Utilized to differentiate between live and dead cells based on membrane permeability.
Apoptosis Detection: Helps in identifying apoptotic cells by staining condensed chromatin.
Mycoplasma Detection: Used to detect mycoplasma contamination in cell cultures.
Chromosome Banding: Applied in cytogenetic studies for chromosome banding techniques.
Mechanism of Action
DAPI dihydrochloride exerts its effects by binding to the minor groove of double-stranded DNA, specifically targeting adenine-thymine-rich regions. This binding results in a significant increase in fluorescence intensity, allowing for the visualization of DNA structures . The molecular target of DAPI dihydrochloride is the DNA itself, and the binding is facilitated by the displacement of water molecules from both DAPI and the minor groove .
Comparison with Similar Compounds
Hoechst 33258: Another DNA-binding fluorescent dye that also targets adenine-thymine-rich regions but has different spectral properties.
Propidium Iodide: A fluorescent dye that intercalates between DNA bases but is not cell-permeable and is used primarily for staining dead cells.
Ethidium Bromide: A commonly used DNA stain in gel electrophoresis, which intercalates between DNA bases but is less specific to adenine-thymine-rich regions.
Uniqueness of DAPI Dihydrochloride: DAPI dihydrochloride is unique due to its high specificity for adenine-thymine-rich regions in DNA and its ability to permeate intact cell membranes, making it suitable for staining both live and fixed cells . Its strong fluorescence and compatibility with multiple fluorescent staining techniques make it a valuable tool in various scientific research applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
